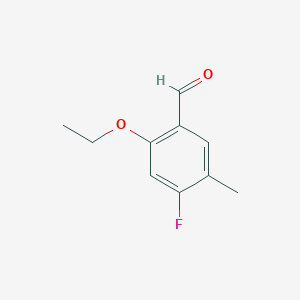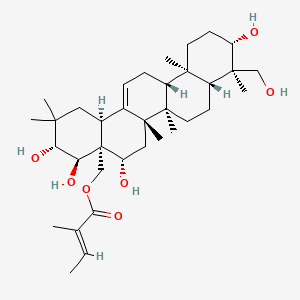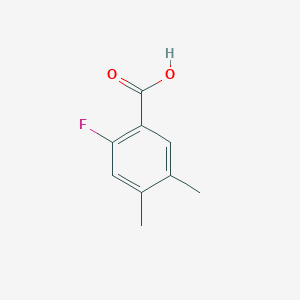
2-Fluoro-4,5-dimethylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4,5-dimethylbenzoic acid is an organic compound with the molecular formula C9H9FO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 5 on the benzene ring are replaced by a fluorine atom and two methyl groups, respectively
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-4,5-dimethylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1,4-dimethylbenzene derivatives. For instance, a typical procedure might involve the reaction of 2,4-dimethylbenzoyl chloride with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like acetonitrile .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method includes the use of triethylamine as a catalyst in the reaction of 3-bromo-4-fluorobenzaldehyde with dimethyl phosphate in dichloromethane, followed by purification steps to isolate the desired product .
化学反応の分析
Types of Reactions: 2-Fluoro-4,5-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: Formation of 2-fluoro-4,5-dimethylbenzaldehyde.
Reduction: Formation of 2-fluoro-4,5-dimethylbenzyl alcohol.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
科学的研究の応用
2-Fluoro-4,5-dimethylbenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-fluoro-4,5-dimethylbenzoic acid involves its interaction with specific molecular targets. The fluorine atom’s presence enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
- 2-Fluorobenzoic acid
- 4,5-Dimethylbenzoic acid
- 2,6-Dimethylbenzoic acid
Comparison: 2-Fluoro-4,5-dimethylbenzoic acid is unique due to the simultaneous presence of a fluorine atom and two methyl groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its analogs. For example, the presence of the fluorine atom can significantly alter the compound’s acidity and reactivity in nucleophilic substitution reactions .
特性
分子式 |
C9H9FO2 |
|---|---|
分子量 |
168.16 g/mol |
IUPAC名 |
2-fluoro-4,5-dimethylbenzoic acid |
InChI |
InChI=1S/C9H9FO2/c1-5-3-7(9(11)12)8(10)4-6(5)2/h3-4H,1-2H3,(H,11,12) |
InChIキー |
ADJUFKSLOSFCDG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


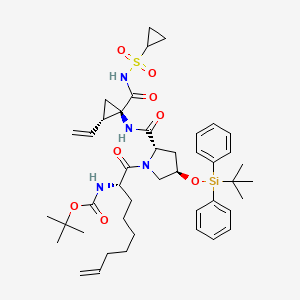
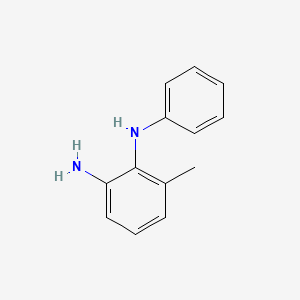
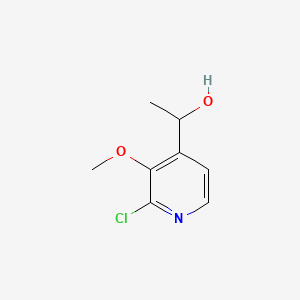
![[(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B14022125.png)

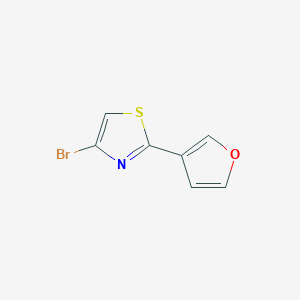
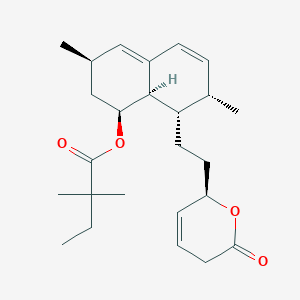
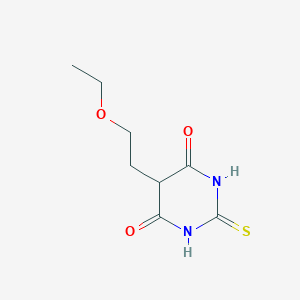
![(R)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride](/img/structure/B14022159.png)
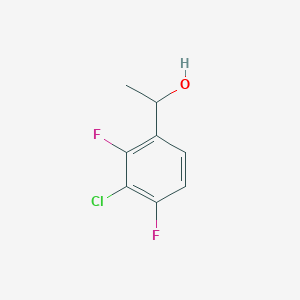
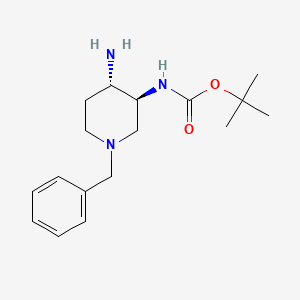
![2,2-Dimethyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-YL)propan-1-one](/img/structure/B14022185.png)
